molecular formula C18H16N6O B10981507 N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide

Cat. No.: B10981507
M. Wt: 332.4 g/mol
InChI Key: BBZWMCHEOLCCSK-UHFFFAOYSA-N
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Description

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide is a complex organic compound that features an indole moiety, a triazole ring, and a pyridine carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide typically involves the coupling of tryptamine derivatives with various carboxylic acids or their derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oxindole derivatives, dihydrotriazole derivatives, and various substituted pyridine derivatives. These products can exhibit different biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The pyridine carboxamide group can further stabilize these interactions through additional hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide and N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .

Uniqueness

What sets N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide apart is the presence of the triazole ring, which imparts unique chemical and biological properties. The combination of the indole, triazole, and pyridine moieties in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C18H16N6O/c25-17(13-4-3-9-19-10-13)22-18-21-16(23-24-18)8-7-12-11-20-15-6-2-1-5-14(12)15/h1-6,9-11,20H,7-8H2,(H2,21,22,23,24,25)

InChI Key

BBZWMCHEOLCCSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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